Dexlansoprazol
Übersicht
Beschreibung
Dexlansoprazol ist ein Protonenpumpenhemmer (PPI), der zur Reduzierung der Magensäureproduktion eingesetzt wird. Es wird vor allem zur Behandlung von Erkrankungen wie gastroösophagealer Refluxkrankheit (GERD) und erosiver Ösophagitis eingesetzt . This compound ist das R-Enantiomer von Lansoprazol, d. h. es ist eine der beiden Spiegelbildformen des Moleküls . Diese Verbindung ist bekannt für ihre einzigartige duale verzögerte Freisetzung, die eine lang anhaltende therapeutische Wirkung ermöglicht .
Wissenschaftliche Forschungsanwendungen
Dexlansoprazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Diese Hemmung verhindert den letzten Schritt der Magensäureproduktion, was zu einer signifikanten Reduktion des Magensäureniveaus führt . Die duale verzögerte Freisetzung von this compound ermöglicht zwei verschiedene Spitzen in der Plasmakonzentration, was zu einer längeren Säureunterdrückung führt .
Wirkmechanismus
Target of Action
Dexlansoprazole is a proton pump inhibitor (PPI) that primarily targets the (H+, K+)-ATPase enzyme . This enzyme is located on the gastric parietal cells and is responsible for the final step in gastric acid production .
Mode of Action
Dexlansoprazole inhibits the (H+, K+)-ATPase enzyme, thereby blocking the final step in gastric acid production . It permanently binds to the proton pump and blocks it, preventing the formation of gastric acid .
Biochemical Pathways
The inhibition of the (H+, K+)-ATPase enzyme by dexlansoprazole disrupts the biochemical pathway of gastric acid production . This results in a decrease in gastric acid secretion, which helps manage symptoms associated with conditions like gastroesophageal reflux disease (GERD) and erosive esophagitis .
Pharmacokinetics
Dexlansoprazole has a unique pharmacokinetic profile due to its delayed-release and dual-delivery release system . This system addresses some limitations of older-generation PPIs, such as short plasma half-life and the need for meal-associated dosing . Dexlansoprazole is eliminated with a half-life of approximately one to two hours . It has the same binding affinity to the proton pump as the (S)-enantiomer, but is associated with a three- to five-fold greater area under the plasma drug concentration time curve (AUC) compared with (S)-lansoprazole .
Result of Action
The result of dexlansoprazole’s action is the suppression of gastric acid secretion . This leads to the healing of all grades of erosive esophagitis (EE), maintenance of healed EE, relief of heartburn, and treatment of heartburn associated with symptomatic non-erosive gastroesophageal reflux disease (GERD) .
Action Environment
Dexlansoprazole’s active ingredient is encapsulated within two distinct granule compositions, each with a coating that dissolves at a different pH level . This dual-release mechanism engenders the emergence of two discrete peak drug concentrations within the serum: one manifesting 1-2 hours post-administration, and the other materializing 4-5 hours subsequent to dosing . This ensures the longest maintenance of drug concentration and proton pump inhibitory effect among all PPIs .
Biochemische Analyse
Biochemical Properties
Dexlansoprazole inhibits the final step in gastric acid production by blocking the (H+, K+)-ATPase enzyme . This enzyme is crucial for the secretion of gastric acid in the stomach. By inhibiting this enzyme, Dexlansoprazole reduces the amount of acid produced in the stomach, thereby alleviating symptoms associated with GERD and erosive esophagitis .
Cellular Effects
Dexlansoprazole’s primary cellular effect is the reduction of gastric acid secretion. This is achieved by inhibiting the (H+, K+)-ATPase enzyme on the secretory surface of the gastric parietal cell . This inhibition can lead to a decrease in the acidity of the stomach, which can alleviate symptoms associated with conditions like GERD .
Molecular Mechanism
Dexlansoprazole exerts its effects at the molecular level by permanently binding to the proton pump, thereby blocking it and preventing the formation of gastric acid . This binding interaction inhibits the (H+, K+)-ATPase enzyme, which is the final step in gastric acid production .
Temporal Effects in Laboratory Settings
The effects of Dexlansoprazole can change over time in laboratory settings. For instance, absorption was delayed when Dexlansoprazole was administered before each regimen relative to breakfast; however, systemic exposures of Dexlansoprazole at all regimens were bioequivalent .
Dosage Effects in Animal Models
In animal studies, Dexlansoprazole was administered at a dosage of 6 mg/kg PO q12h . The study found that cats treated with Dexlansoprazole had more 24 h heartburn-free days and nights compared to the placebo medications .
Metabolic Pathways
Dexlansoprazole is well absorbed and extensively metabolized by oxidation, reduction, and conjugation to 13 identified metabolites . The main metabolites in extensive metabolizers (EMs) are 5-glucuronyloxy dexlansoprazole and 5-hydroxy dexlansoprazole (CYP2C19 mediated), whereas poor metabolizers (PMs) have greater amounts of dexlansoprazole sulfone (CYP3A mediated) .
Transport and Distribution
After administration, Dexlansoprazole is absorbed and distributed within the body. It is then extensively metabolized, with the metabolites being excreted in urine and feces . Recovery of radioactivity in urine and feces averaged 98% after 7 days (51% in urine and 48% in feces) post-14C dosing .
Subcellular Localization
As a proton pump inhibitor, Dexlansoprazole acts at the secretory surface of the gastric parietal cell . Here, it binds to the (H+, K+)-ATPase enzyme, inhibiting its function and thereby reducing the production of gastric acid .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Dexlansoprazol wird aus Lansoprazol synthetisiert, einem racemischen Gemisch seiner R- und S-Enantiomere. Die Synthese beinhaltet die Trennung des R-Enantiomers vom racemischen Gemisch unter Verwendung chiraler Chromatographie oder anderer enantioselektiver Methoden . Der Prozess umfasst in der Regel folgende Schritte:
Auftrennung von Lansoprazol: Das racemische Gemisch von Lansoprazol wird unter Verwendung chiraler Chromatographie in seine R- und S-Enantiomere aufgetrennt.
Reinigung: Das R-Enantiomer, this compound, wird dann gereinigt, um die gewünschte enantiomere Reinheit zu erreichen.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound umfasst großtechnische chirale Trenntechniken. Die Verwendung chiraler stationärer Phasen in der Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich, um eine hohe enantiomere Reinheit zu erreichen . Darüber hinaus umfasst der Produktionsprozess strenge Qualitätskontrollen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Dexlansoprazol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Sulfon-Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine Sulfidform umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfon-Derivate.
Reduktion: Sulfid-Derivate.
Substitution: Verschiedene substituierte Pyridin-Derivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Omeprazol
- Pantoprazol
- Esomeprazol
- Rabeprazol
Vergleich
Dexlansoprazol ist unter den Protonenpumpenhemmern einzigartig aufgrund seiner dualen verzögerten Freisetzung, die eine längere Säureunterdrückung im Vergleich zu anderen PPIs bietet . Während andere PPIs wie Omeprazol und Pantoprazol effektiv bei der Reduzierung der Magensäure sind, ermöglicht die Formulierung von this compound eine flexiblere Dosierung und eine bessere Kontrolle des nächtlichen Säure-Durchbruchs .
Eigenschaften
IUPAC Name |
2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHNNLFOKEZEW-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.21mg/mL at pH7.0 | |
Record name | Dexlansoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Dexlansoprazole inhibits the H/K ATPase enzyme, which is involved in the secretion of hydrochloric acid, hydrolyzing ATP and exchanging H+ ions from the cytoplasm for K+ ions in the secretory canaliculus, which results in HCl secretion into the gastric lumen. Dexlansoprazole inhibits this effect of H/K ATPase by demonstrating a high degree of activation in the acidic environment. After passing through the liver and reaching the gastric parietal cells activated by a meal, PPIs undergo protonation in the acidic pH environment, followed by conversion to sulphenamide which represents the active form of the drug. Sulphenamide inhibits the activity of the proton pump and hence the transport of hydrogen ions into the gastric lumen via covalent binding to the SH groups of the cysteine residues of H/K ATPase. The delivery technology of dexlansoprazole MR is designed to release the drug in two separate pH-dependent phases, the first in the proximal duodenum (25% of total drug dose) and the second (75% of total drug dose) in the more distal small intestine. Dexlansoprazole reduces both basal and stimulated gastric acid secretion. | |
Record name | Dexlansoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
138530-94-6 | |
Record name | (+)-Lansoprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138530-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexlansoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-2-[(R)-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl} sulfinyl]-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXLANSOPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE4T5I70X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Decomposes at 140ºC | |
Record name | Dexlansoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.